2-(5-Bromopentyl)-1,3-dioxolane

Descripción general

Descripción

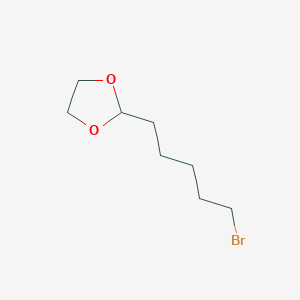

2-(5-Bromopentyl)-1,3-dioxolane is an organic compound that features a bromine atom attached to a pentyl chain, which is further connected to a 1,3-dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 5-bromopentyl bromide under basic conditions. A common method includes the use of a strong base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes SN2 reactions with nucleophiles. Key examples include:

Mechanistic Insight : The reaction proceeds via a backside attack due to the primary alkyl bromide structure, favoring SN2 pathways . Steric hindrance from the dioxolane ring minimally affects reactivity.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs to form alkenes:

| Base | Solvent | Temperature | Product (Alkene) | Selectivity (Zaitsev) | Reference |

|---|---|---|---|---|---|

| KOtBu | THF | 80°C | 1-Pentene | 90% | |

| DBU | DCM | Room temp | Mixture of 1- and 2-pentene | 65% (major) |

Key Finding : Stronger bases (e.g., KOtBu) favor Zaitsev elimination, while bulky bases like DBU reduce regioselectivity .

Radical Reactions

The bromine atom participates in radical chain reactions :

| Initiator | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| (n-Bu₄N)₂S₂O₈, Ir(ppy)₃ | Visible light, 30°C | Acetal-adducted alkenes | Polymer synthesis | |

| AIBN | Toluene, 80°C | Cross-coupled derivatives | Material science |

Mechanism : Persulfate generates bromine radicals via single-electron transfer (SET), enabling C–C bond formation with electron-deficient alkenes .

Ring-Opening Reactions

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis :

| Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (1M) | H₂O, 60°C, 4h | 6-Bromohexanal | 92% | |

| H₂SO₄ (conc.) | RT, 1h | Polymerized byproducts | N/A |

Note : Hydrolysis regenerates the aldehyde, useful in sequential synthesis . Strong acids may induce side reactions like polymerization .

Oxidation and Reduction

The dioxolane ring and alkyl chain are redox-active:

| Reagent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 0°C, 2h | 6-Bromohexanoic acid | Oxidation of terminal CH₂ | |

| LiAlH₄ | THF, reflux, 6h | 2-(5-Bromopentyl)-1,3-propanediol | Ring reduction |

Application : Oxidation products serve as intermediates in carboxylic acid synthesis .

Polymer Chemistry

Radical-mediated reactions with acrylates yield cross-linked polymers , utilized in membrane transporters .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(5-Bromopentyl)-1,3-dioxolane serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to form various derivatives that are essential in creating heterocyclic compounds.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions: Under strong basic conditions, it can yield alkenes.

- Oxidation and Reduction: The dioxolane ring can be oxidized or reduced to modify its properties.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development. It is explored as a precursor for bioactive molecules that may exhibit therapeutic effects.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specific derivatives have demonstrated efficacy against breast cancer cell lines by promoting cell cycle arrest and apoptosis .

Material Science

In material science, this compound is utilized in synthesizing polymers with specific properties. Its unique structure allows for the development of materials that can be tailored for particular applications, such as coatings or adhesives.

The biological activity of this compound has been studied extensively, particularly regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent investigations have highlighted the compound's antibacterial effects against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625–1250 | Excellent |

| Staphylococcus epidermidis | 625–1250 | Excellent |

| Enterococcus faecalis | 625 | Perfect |

| Pseudomonas aeruginosa | 625 | Perfect |

| Escherichia coli | No activity | None |

| Klebsiella pneumoniae | No activity | None |

| Proteus mirabilis | No activity | None |

| Candida albicans | Significant | Variable |

The compound exhibits excellent antibacterial activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative bacteria. Notably, it displays significant antifungal activity against Candida albicans, indicating broad-spectrum antimicrobial potential .

Mecanismo De Acción

The mechanism of action of 2-(5-Bromopentyl)-1,3-dioxolane involves its reactivity due to the presence of the bromine atom and the dioxolane ring. The bromine atom acts as a leaving group in substitution reactions, while the dioxolane ring can participate in various chemical transformations. The molecular targets and pathways depend on the specific derivatives and their applications, ranging from enzyme inhibition to receptor binding.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromopentyl Acetate: Similar in structure but with an acetate group instead of a dioxolane ring.

5-Bromo-1-pentanol: Features a hydroxyl group instead of a dioxolane ring.

2-(5-Bromopentyl)isoindole-1,3-dione: Contains an isoindole ring instead of a dioxolane ring.

Uniqueness

2-(5-Bromopentyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Actividad Biológica

2-(5-Bromopentyl)-1,3-dioxolane is a synthetic organic compound belonging to the class of dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound can undergo multiple chemical reactions due to the presence of the bromine atom and the dioxolane ring. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions : Under basic conditions, it can form alkenes.

- Oxidation and Reduction : The dioxolane ring can be oxidized or reduced, affecting its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The bromine atom serves as a leaving group in substitution reactions, while the dioxolane structure allows for diverse chemical transformations. These interactions can lead to enzyme inhibition and receptor binding, which are critical for its antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. A significant investigation involved testing against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625–1250 | Excellent |

| Staphylococcus epidermidis | 625–1250 | Excellent |

| Enterococcus faecalis | 625 | Perfect |

| Pseudomonas aeruginosa | 625 | Perfect |

| Escherichia coli | No activity | None |

| Klebsiella pneumoniae | No activity | None |

| Proteus mirabilis | No activity | None |

| Candida albicans | Significant | Variable |

The compound demonstrated excellent antibacterial activity against Gram-positive bacteria but limited effectiveness against Gram-negative bacteria. Notably, it showed significant antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial potential .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that derivatives of this compound may possess anticancer activities. The mechanisms proposed include:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

- Inhibition of Tumor Growth : In vivo studies suggest that these compounds can inhibit tumor growth in specific cancer models .

Case Studies

Several case studies illustrate the potential applications of this compound in medicinal chemistry:

- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that specific derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential role in developing new antibiotics .

- Anticancer Investigations : Another study explored the use of this compound in targeting breast cancer cells, showing promising results in reducing cell viability and promoting apoptosis .

Propiedades

IUPAC Name |

2-(5-bromopentyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVNUZNBIHDABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-68-5 | |

| Record name | 2-(5-bromopentyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.